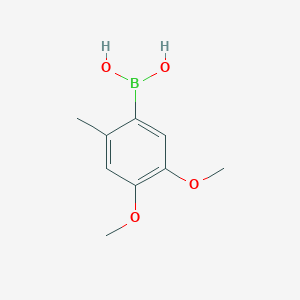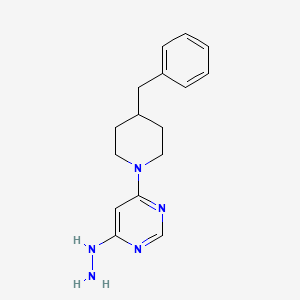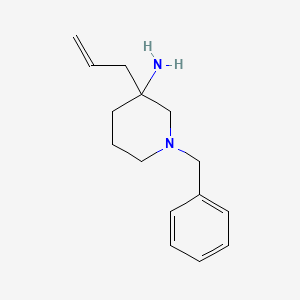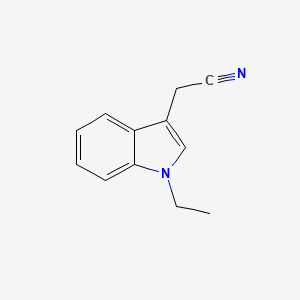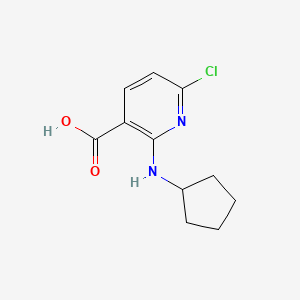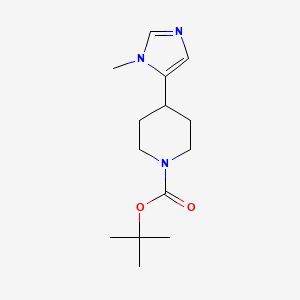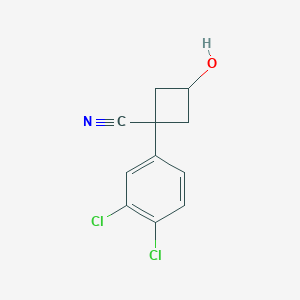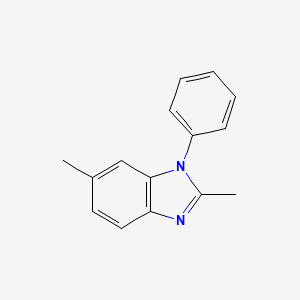
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is an organic compound that features a phenyl group, an ethoxyethylsulfanyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol typically involves multi-step organic reactions. One common method involves the reaction of 1-phenylethanol with ethyl vinyl sulfide under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylketone.
Reduction: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylethane.
Substitution: Formation of various substituted phenylethanol derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The ethoxyethylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methoxyethylsulfanyl)-1-phenylethanol
- 2-(1-Ethoxyethylthio)-1-phenylethanol
- 2-(1-Ethoxyethylsulfanyl)-1-cyclohexylethanol
Uniqueness
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is unique due to the presence of the ethoxyethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18O2S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
2-(1-ethoxyethylsulfanyl)-1-phenylethanol |
InChI |
InChI=1S/C12H18O2S/c1-3-14-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
Clave InChI |
VBQOJGHAAXBZDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)SCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





